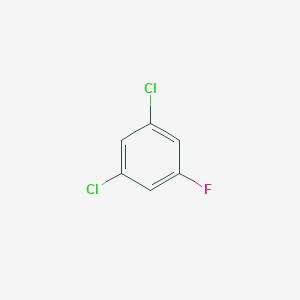

1,3-Dichloro-5-fluorobenzene

Description

Properties

IUPAC Name |

1,3-dichloro-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWGKIXZAUOECS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162442 | |

| Record name | Benzene, 1,3-dichloro-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435-46-7 | |

| Record name | 1,3-Dichloro-5-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1435-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-dichloro-5-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dichloro-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dichloro-5-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 1,3-Dichloro-5-fluorobenzene (CAS No. 1435-46-7)

This guide provides a comprehensive technical overview of 1,3-dichloro-5-fluorobenzene, a key chemical intermediate in the pharmaceutical and fine chemical industries. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, reactivity, and applications, with a focus on the underlying chemical principles that govern its utility.

Core Identification and Physicochemical Properties

1,3-Dichloro-5-fluorobenzene, registered under CAS number 1435-46-7, is a halogenated aromatic compound with the molecular formula C₆H₃Cl₂F.[1][2][3][4] Its structure, featuring two chlorine atoms and one fluorine atom on a benzene ring, imparts a unique combination of stability and reactivity, making it a versatile building block in organic synthesis.[4]

The physical and chemical properties of 1,3-dichloro-5-fluorobenzene are summarized in the table below:

| Property | Value | Source(s) |

| CAS Number | 1435-46-7 | [1][2][3][4] |

| Molecular Formula | C₆H₃Cl₂F | [1][2][3][4] |

| Molecular Weight | 164.99 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Density | 1.403 g/cm³ | [4] |

| Boiling Point | 68 °C | [4] |

| Flash Point | 54.8 °C | [4] |

| Synonyms | 3,5-Dichlorofluorobenzene, 1-Fluoro-3,5-dichlorobenzene | [2] |

Synthesis of 1,3-Dichloro-5-fluorobenzene: A Mechanistic Approach

A likely precursor for this synthesis is 3,5-dichloroaniline. The synthesis would proceed via a diazotization reaction followed by a Schiemann reaction or a related fluorination method.

Conceptual Synthetic Workflow:

The following diagram illustrates a probable synthetic route from 3,5-dichloroaniline to 1,3-dichloro-5-fluorobenzene.

Caption: Plausible synthetic pathway for 1,3-dichloro-5-fluorobenzene.

Detailed Experimental Protocol (Hypothetical):

Step 1: Diazotization of 3,5-Dichloroaniline

-

In a well-ventilated fume hood, a flask equipped with a mechanical stirrer and a thermometer is charged with a solution of 3,5-dichloroaniline in aqueous hydrochloric acid.

-

The mixture is cooled to 0-5 °C in an ice-salt bath.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline solution while maintaining the temperature below 5 °C.

-

The reaction is monitored for the complete consumption of the starting aniline, typically by testing for the presence of nitrous acid with starch-iodide paper.[6] The resulting solution contains the 3,5-dichlorobenzenediazonium chloride intermediate.

Step 2: Schiemann Reaction

-

To the cold diazonium salt solution, a chilled solution of tetrafluoroboric acid (HBF₄) is added.

-

This results in the precipitation of the 3,5-dichlorobenzenediazonium tetrafluoroborate salt.[6]

-

The precipitate is filtered, washed with cold water, and thoroughly dried.

-

The dried diazonium tetrafluoroborate salt is then gently heated. Thermal decomposition of the salt yields 1,3-dichloro-5-fluorobenzene, nitrogen gas, and boron trifluoride.[6]

-

The crude product is purified by distillation.

Chemical Reactivity: An interplay of Inductive and Resonance Effects

The reactivity of the benzene ring in 1,3-dichloro-5-fluorobenzene is dictated by the electronic properties of the halogen substituents. Both chlorine and fluorine are electronegative and exert a strong electron-withdrawing inductive effect (-I).[7] However, they also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M or +R effect).[7]

Electrophilic Aromatic Substitution (EAS)

In the case of halobenzenes, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic attack compared to benzene.[7] However, the resonance effect, although weaker, directs incoming electrophiles to the ortho and para positions.

In 1,3-dichloro-5-fluorobenzene, the positions ortho and para to the fluorine atom (C2, C4, and C6) are activated by its +M effect. Conversely, the chlorine atoms also direct to their ortho and para positions. The interplay of these directing effects will determine the regioselectivity of an electrophilic substitution reaction. Given that fluorine is a better resonance donor than chlorine due to more effective 2p-2p orbital overlap with carbon, electrophilic attack is most likely to occur at the positions most activated by the fluorine atom and least deactivated by the chlorine atoms.

Caption: Representation of electron density distribution.

Nucleophilic Aromatic Substitution (SNAr)

For nucleophilic aromatic substitution to occur, the aromatic ring must be activated by strong electron-withdrawing groups, typically positioned ortho or para to a good leaving group.[8][9] In 1,3-dichloro-5-fluorobenzene, the halogens themselves are the leaving groups. While the electron-withdrawing nature of the halogens does increase the electrophilicity of the ring carbons, the absence of a strongly activating group like a nitro group means that SNAr reactions on this substrate are generally sluggish and require harsh conditions.[10]

Interestingly, in many SNAr reactions, fluoride is a better leaving group than chloride.[11] This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.[11]

Spectroscopic Data and Interpretation

Spectroscopic analysis is crucial for the identification and characterization of 1,3-dichloro-5-fluorobenzene.

| Spectroscopic Data | Key Features and Interpretation | Source(s) |

| ¹H NMR | The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two distinct types of protons on the ring. | [2][12] |

| ¹³C NMR | The carbon NMR spectrum will display signals for the different carbon environments in the molecule. The carbon atoms bonded to fluorine will exhibit splitting due to C-F coupling.[13] | [1][14][15] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z 164, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4).[1] | |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for C-H aromatic stretching, C=C aromatic ring stretching, and C-Cl and C-F stretching.[1] |

Applications in Drug Development and Chemical Synthesis

1,3-Dichloro-5-fluorobenzene is a valuable intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals.[4][16] The presence of multiple halogen atoms provides distinct reaction sites for various synthetic transformations, such as:

-

Cross-coupling reactions: The chlorine atoms can participate in reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings to form new carbon-carbon or carbon-heteroatom bonds.

-

Nucleophilic aromatic substitution: Under forcing conditions, one of the halogens can be displaced by a nucleophile.

-

Directed ortho-metalation: The fluorine and chlorine atoms can direct lithiation to adjacent positions, allowing for further functionalization.

The incorporation of fluorine into drug molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity.[17] As a fluorine-containing building block, 1,3-dichloro-5-fluorobenzene is a valuable starting material for the synthesis of such fluorinated pharmaceuticals.

Safety and Handling

1,3-Dichloro-5-fluorobenzene is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area.[4] It is incompatible with strong oxidizing agents.[4] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.

Conclusion

1,3-Dichloro-5-fluorobenzene (CAS No. 1435-46-7) is a strategically important chemical intermediate with a unique reactivity profile governed by the interplay of the electronic effects of its three halogen substituents. Its utility in the synthesis of pharmaceuticals and other fine chemicals is well-established. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective application in research and development.

References

-

PubChem. 1,3-Dichloro-5-fluorobenzene. National Center for Biotechnology Information. [Link]

- Google Patents. Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.

-

Organic Syntheses. Fluorobenzene. [Link]

-

Chemistry Stack Exchange. Rate of EAS in chlorobenzene and fluorobenzene. [Link]

-

5-Bromo-1,3-dichloro-2-fluorobenzene: A Key Intermediate for Pharmaceutical Synthesis. [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. 1,3-dichloro-2-fluorobenzene. [Link]

-

ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. [Link]

-

ResearchGate. The Electrophilic Aromatic Substitution of Fluorobenzene. [Link]

- Google Patents. Process for preparing 1,3-difluorobenzene.

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

-

OpenStax. 16.6 Nucleophilic Aromatic Substitution. [Link]

-

YouTube. Nucleophilic Aromatic Substitution. [Link]

-

NIST WebBook. 1,3-Dichloro-4-fluorobenzene. [Link]

-

Semantic Scholar. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. [Link]

-

NIST WebBook. 1,3-Dichloro-2-fluorobenzene. [Link]

-

Bulletin of the Chemical Society of Japan. Phenylacetylenes (ArC=CH) having fluoro- or trifluoromethyl substituents... [Link]

-

Semantic Scholar. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

-

St. John's University and the College of St. Benedict. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]

-

University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]

-

Pharmaceutical Technology. Advances in Fluorination Chemistry for API Synthesis. [Link]

-

SpectraBase. 1,3-Dichloro-benzene - Optional[13C NMR] - Chemical Shifts. [Link]

-

Unlocking Chemical Synthesis: The Role of 1,3-Dichloro-5-fluorobenzene as a Versatile Building Block. [Link]

Sources

- 1. 1,3-Dichloro-5-fluorobenzene | C6H3Cl2F | CID 137002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Dichloro-2-fluorobenzene(2268-05-5) 1H NMR spectrum [chemicalbook.com]

- 3. 1,3-Dichloro-2-fluorobenzene(2268-05-5) MS [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. 1,3-Dichlorobenzene(541-73-1) 1H NMR spectrum [chemicalbook.com]

- 13. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 14. 1,3-Dichloro-4-fluorobenzene(1435-48-9) 13C NMR [m.chemicalbook.com]

- 15. 1,3-Dichlorobenzene(541-73-1) 13C NMR [m.chemicalbook.com]

- 16. nbinno.com [nbinno.com]

- 17. pharmtech.com [pharmtech.com]

An In-depth Technical Guide to the Physical Properties of 1,3-Dichloro-5-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dichloro-5-fluorobenzene is a halogenated aromatic compound of significant interest in the chemical and pharmaceutical industries. Its unique substitution pattern, featuring two chlorine atoms and one fluorine atom, imparts specific physical and chemical properties that make it an essential structural motif and a versatile intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] This guide provides a comprehensive analysis of the core physical properties of 1,3-dichloro-5-fluorobenzene, offering a technical foundation for its application in research and development. We will explore its physicochemical characteristics, spectroscopic signature, and the safety considerations derived from these properties, providing field-proven insights for its effective utilization in synthetic chemistry.

Introduction: The Strategic Importance of a Halogenated Synthon

In the landscape of modern drug discovery and fine chemical synthesis, the strategic placement of halogen atoms on an aromatic scaffold is a cornerstone of molecular design. Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 1,3-dichloro-5-fluorobenzene (CAS No. 1435-46-7) serves as a critical starting material, or synthon, that provides this valuable halogenation pattern.[4]

Its structure offers multiple reactive sites, allowing chemists to introduce further complexity and build sophisticated molecular architectures.[4] The presence of both chlorine and fluorine atoms provides differential reactivity, enabling selective chemical transformations. Consequently, this compound is a key intermediate in the production of anti-inflammatory drugs, anti-cancer agents, and specialized polymers.[2][5] Understanding its physical properties is not merely an academic exercise; it is a prerequisite for designing robust, scalable, and safe synthetic protocols.

Core Physicochemical Properties

The physical properties of 1,3-dichloro-5-fluorobenzene dictate its behavior in various experimental and industrial settings, from reaction solvent selection to purification methods and storage conditions.

Summary of Physical Data

For ease of reference, the key quantitative physical properties of 1,3-dichloro-5-fluorobenzene are summarized in the table below. It is important to note the minor variations in reported values across different suppliers and databases, which can stem from differences in measurement conditions and purity levels.

| Property | Value | Source(s) |

| CAS Number | 1435-46-7 | [1][4][6] |

| Molecular Formula | C₆H₃Cl₂F | [1][2][6] |

| Molecular Weight | 164.99 g/mol | [2][4][6][7] |

| Appearance | Colorless to pale yellow/light orange clear liquid | [1][2][4][7][8] |

| Odor | Distinctive aromatic odor | [1] |

| Density | 1.37 - 1.403 g/cm³ at 25°C | [2][4][5][8] |

| Boiling Point | 160 - 162 °C | [2][3][8] |

| Melting Point | Not widely specified (liquid at room temperature) | [5] |

| Flash Point | ~54.8 °C | [4][5][8] |

| Refractive Index (n²⁰/D) | ~1.52 | [2][3] |

| Vapor Pressure | 2.55 mmHg at 25°C | [8] |

Detailed Analysis of Key Properties

Molecular Structure and Identity 1,3-dichloro-5-fluorobenzene is an aromatic compound derived from benzene, with substituents at positions 1, 3, and 5.[1] This specific arrangement is also known by its synonyms, 3,5-dichlorofluorobenzene and 1-fluoro-3,5-dichlorobenzene.[1][6]

Physical State, Solubility, and Handling The compound exists as a liquid at standard temperature and pressure, which simplifies its handling and transfer in laboratory settings.[5] Its chemical structure, dominated by a nonpolar benzene ring and halogens, dictates its solubility profile. It has limited solubility in water but is moderately soluble in common organic solvents like ethers, chlorinated solvents, and aromatic hydrocarbons.[1] This characteristic is fundamental when selecting solvent systems for chemical reactions to ensure a homogenous reaction mixture.

The relatively high boiling point of 160-162°C is a critical parameter for purification.[2][3][8] It indicates that vacuum distillation is an effective method for purification, allowing the compound to be separated from less volatile impurities or residual starting materials without requiring excessively high temperatures that could lead to decomposition.

Density and Refractive Index The density, which is approximately 1.4 times that of water, and the refractive index of ~1.52 are important specifications for quality control.[2][4] These physical constants can be quickly measured to verify the identity and assess the purity of a sample, as deviations from the expected values may indicate the presence of contaminants.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of 1,3-dichloro-5-fluorobenzene is crucial before its use in synthesis. Spectroscopic methods provide an unambiguous structural fingerprint. While various techniques are used, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for fluorinated compounds.

Experimental Protocol: ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct observation of the fluorine nucleus. It provides information on the chemical environment of the fluorine atom and its coupling to nearby protons. The following protocol outlines a self-validating system for acquiring a high-quality ¹⁹F NMR spectrum.

Objective: To acquire a proton-decoupled ¹⁹F NMR spectrum of 1,3-dichloro-5-fluorobenzene to confirm its identity.

Materials:

-

1,3-dichloro-5-fluorobenzene sample (≥98% purity)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes (precision grade)

-

NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe

Methodology:

-

Sample Preparation:

-

In a clean, dry vial, prepare the sample by dissolving approximately 20-30 mg of 1,3-dichloro-5-fluorobenzene in 0.6 mL of CDCl₃.

-

Causality: CDCl₃ is a standard, relatively inert solvent for nonpolar analytes and provides the deuterium lock signal required by the spectrometer.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution into a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Tune and match the probe for the ¹⁹F frequency. This step is critical for maximizing signal sensitivity and resolution.

-

-

Acquisition Parameters:

-

Load a standard proton-decoupled ¹⁹F experiment.

-

Set the spectral width to cover the expected chemical shift range for aromatic fluorine (e.g., -100 to -150 ppm).

-

Set the transmitter offset to the approximate center of the expected signal.

-

Use a 30-45° pulse angle to allow for a shorter relaxation delay.

-

Set the relaxation delay (d1) to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Reference the spectrum. While an external standard can be used, for routine analysis, the spectrometer's default referencing is often sufficient for identification.

-

-

Expected Outcome:

-

The spectrum should show a single primary signal for the single fluorine environment. Due to coupling with the two meta-protons on the ring, this signal is expected to appear as a triplet. The chemical shift and coupling constant (J-value) serve as a definitive fingerprint for the molecule.

-

Molecular Structure and Synthetic Implications

The physical properties of 1,3-dichloro-5-fluorobenzene are a direct consequence of its molecular structure. The three halogen substituents are strong electron-withdrawing groups, which significantly influences the electron density of the aromatic ring and dictates its reactivity in synthetic transformations.

Caption: Influence of halogen substituents on the aromatic ring of 1,3-dichloro-5-fluorobenzene.

The strong inductive effect (-I) of the halogens deactivates the benzene ring, making it less susceptible to electrophilic aromatic substitution. Conversely, this electron deficiency makes the ring more prone to nucleophilic aromatic substitution, a key reaction in building more complex pharmaceutical intermediates.

Safety, Handling, and Storage

The physical properties of 1,3-dichloro-5-fluorobenzene, particularly its flammability and irritant nature, necessitate strict safety protocols.

-

Hazards: The compound is classified as a flammable liquid.[6] It is also an irritant, causing skin and serious eye irritation.[6][9] Inhalation may also pose health risks.[1][9]

-

Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Keep away from heat, sparks, and open flames.[10]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container to prevent the escape of vapors.[2][4] Recommended storage temperatures are often between 2 - 8 °C.[2][3]

Conclusion

1,3-Dichloro-5-fluorobenzene is more than just a chemical; it is a precisely engineered tool for molecular construction. Its physical properties—a liquid state at room temperature, moderate boiling point, and defined solubility profile—make it a practical and effective reagent in organic synthesis. A thorough understanding of these characteristics, from its spectroscopic signature to its safety requirements, is paramount for any researcher or scientist aiming to leverage its synthetic potential in the development of novel pharmaceuticals and other high-value chemical products.

References

-

Quality and Versatility: Understanding 1,3-Dichloro-5-fluorobenzene for Chemical Synthesis Needs. [Link]

-

Exploring 1,3-Dichloro-5-Fluorobenzene: Properties and Applications. [Link]

-

1,3-Dichloro-5-fluorobenzene | C6H3Cl2F | CID 137002 - PubChem. [Link]

-

Chemical Properties of Benzene,1,3-dichloro-5-fluoro- (CAS 1435-46-7) - Cheméo. [Link]

-

MSDS of 1,3-Dichloro-2-ethyl-5-fluorobenzene - Capot Chemical. [Link]

-

Unlocking Chemical Synthesis: The Role of 1,3-Dichloro-5-fluorobenzene as a Versatile Building Block. [Link]

Sources

- 1. CAS 1435-46-7: 1,3-Dichloro-5-fluorobenzene | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. innospk.com [innospk.com]

- 6. 1,3-Dichloro-5-fluorobenzene | C6H3Cl2F | CID 137002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3-Dichloro-5-fluorobenzene | CymitQuimica [cymitquimica.com]

- 8. echemi.com [echemi.com]

- 9. aksci.com [aksci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

Core Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to 1,3-Dichloro-5-fluorobenzene: Structure, Synthesis, and Application

This guide provides an in-depth analysis of 1,3-dichloro-5-fluorobenzene (CAS No. 1435-46-7), a pivotal building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of facts to explore the causal relationships between this molecule's unique structure and its versatile reactivity. We will delve into its synthesis, elucidate its electronic properties, and demonstrate its strategic application in the creation of high-value molecules, particularly in the pharmaceutical and agrochemical sectors.

1,3-Dichloro-5-fluorobenzene is a halogenated aromatic compound distinguished by a symmetrical substitution pattern that imparts unique reactivity. The presence of three halogen atoms—two chlorine and one fluorine—on the benzene ring creates a molecule with a specific electronic landscape, governing its role in complex organic syntheses.[1][2]

The fluorine atom, by virtue of its high electronegativity, exerts a powerful inductive electron-withdrawing effect (-I) on the aromatic ring. This effect is somewhat moderated by a weaker resonance electron-donating effect (+R) due to its lone pairs.[3] The chlorine atoms also contribute a significant inductive-withdrawing effect. This combination renders the aromatic ring electron-deficient and thus highly susceptible to certain types of chemical transformations, which will be explored in subsequent sections.

Table 1: Physicochemical Properties of 1,3-Dichloro-5-fluorobenzene

| Property | Value | Source(s) |

| CAS Number | 1435-46-7 | [1][4] |

| Molecular Formula | C₆H₃Cl₂F | [1][4] |

| Molecular Weight | 164.99 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Density | ~1.403 g/cm³ | [1] |

| Boiling Point | 160-162 °C (conflicting data exists, 68°C also reported) | [1][5] |

| Flash Point | 54.8 °C | [1] |

| Refractive Index | ~1.519 | |

| Synonyms | 3,5-Dichlorofluorobenzene, 1-Fluoro-3,5-dichlorobenzene | [2][4] |

Synthesis: The Balz-Schiemann Reaction Pathway

The most reliable and widely employed method for the synthesis of aryl fluorides from primary aromatic amines is the Balz-Schiemann reaction.[6] This transformation is particularly well-suited for the preparation of 1,3-dichloro-5-fluorobenzene from its logical precursor, 3,5-dichloroaniline. The reaction proceeds via a two-stage mechanism: diazotization followed by thermal decomposition.

Causality of the Method: Direct fluorination of aromatic rings is notoriously difficult to control and often hazardous. The Balz-Schiemann reaction provides a robust and predictable alternative by converting the amino group into an excellent leaving group (N₂), which is then displaced by a fluoride anion from a tetrafluoroborate counter-ion.[6][7]

Caption: General workflow for the synthesis of 1,3-dichloro-5-fluorobenzene.

Self-Validating Experimental Protocol: Synthesis via Balz-Schiemann Reaction

This protocol is adapted from the well-established procedures for the Balz-Schiemann reaction published in Organic Syntheses, ensuring its robustness and reliability.[7]

Stage 1: Diazotization and Salt Formation

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of 3,5-dichloroaniline (1.0 mol) in aqueous hydrochloric acid (3.0 M). Cool the resulting slurry to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 mol) dropwise, ensuring the internal temperature does not exceed 5 °C. The causality here is critical: diazonium salts are unstable at higher temperatures and can decompose prematurely or undergo unwanted side reactions.[8]

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. Validate the completion of diazotization by testing for the absence of the starting aniline (e.g., by TLC) and a slight excess of nitrous acid (positive test with starch-iodide paper).

-

To the cold diazonium salt solution, slowly add a 48% aqueous solution of tetrafluoroboric acid (HBF₄, 1.1 mol). A precipitate of 3,5-dichlorobenzenediazonium tetrafluoroborate will form.

-

Stir the resulting thick slurry for 30 minutes, then collect the solid precipitate by suction filtration. Wash the filter cake with cold water, followed by cold methanol, and finally diethyl ether to facilitate drying. This washing sequence ensures the removal of inorganic salts and residual acid.

Stage 2: Thermal Decomposition

-

Safety Precaution: Diazonium salts, even as tetrafluoroborates, can be explosive when dry. Handle with extreme care and use appropriate personal protective equipment, including a blast shield.

-

Place the dried 3,5-dichlorobenzenediazonium tetrafluoroborate salt in a flask equipped for distillation.

-

Heat the solid gently and evenly. The salt will begin to decompose, evolving nitrogen and boron trifluoride gas, while the liquid 1,3-dichloro-5-fluorobenzene product co-distills. The thermal decomposition is an Sₙ1-type process, proceeding through a highly reactive aryl cation intermediate.[6]

-

Collect the distillate. The crude product can be purified by washing with aqueous sodium bicarbonate to remove any acidic impurities, followed by drying over anhydrous magnesium sulfate and fractional distillation.

Chemical Reactivity and Strategic Applications

The substitution pattern of 1,3-dichloro-5-fluorobenzene dictates its reactivity, making it a versatile synthon for introducing a 3,5-dihalofluorophenyl moiety into target molecules.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the ring makes it susceptible to SₙAr reactions. In these reactions, the chlorine atoms serve as the leaving groups, as the C-F bond is significantly stronger and fluorine is a poor leaving group in this context.

-

Regioselectivity: The two chlorine atoms are chemically equivalent. A nucleophile will attack at either the C1 or C3 position. The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The strong inductive effect of the remaining halogens stabilizes this intermediate, facilitating the reaction.[9]

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bonds of 1,3-dichloro-5-fluorobenzene are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the formation of C-C, C-N, and C-C (alkyne) bonds, respectively.

-

Regioselectivity: As the two chlorine atoms are equivalent, initial reactions will typically yield a monosubstituted product. Driving the reaction to completion with excess reagents can lead to disubstitution. Selective monosubstitution can often be achieved by controlling stoichiometry. The C-F bond is generally unreactive under standard palladium-catalyzed conditions, providing excellent chemoselectivity.[10][11]

Application Profile: Precursor to Triazole Antifungal Agents

1,3-Dichloro-5-fluorobenzene is a critical building block for the synthesis of important pharmaceutical agents, particularly in the class of triazole antifungals. While direct synthesis routes are often proprietary, its structural motif is found in the precursors to blockbuster drugs like Voriconazole and Epoxiconazole .[12][13]

For example, a key intermediate in the synthesis of Voriconazole is 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. The 2,4-difluorophenyl moiety is typically derived from 1,3-difluorobenzene. A plausible and industrially relevant synthesis of 1,3-difluorobenzene involves a halogen exchange (Halex) reaction on 1,3-dichloro-5-fluorobenzene, where one chlorine is first replaced by fluorine under specific conditions. Alternatively, Friedel-Crafts acylation of 1,3-dichloro-5-fluorobenzene followed by further functionalization represents a logical pathway to construct the necessary side chains for these complex molecules.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of 1,3-dichloro-5-fluorobenzene is achieved through a combination of spectroscopic methods.

Table 2: Expected Spectroscopic Data for 1,3-Dichloro-5-fluorobenzene

| Technique | Expected Features |

| ¹H NMR | Two signals are expected in the aromatic region (δ 6.8-7.5 ppm). One signal will be a triplet (integrating to 1H) for the proton at C2 (split by two equivalent meta-protons). The other signal will be a doublet (integrating to 2H) for the protons at C4 and C6 (split by the C2 proton). Further splitting due to coupling with ¹⁹F is expected. |

| ¹³C NMR | Four signals are expected in the aromatic region. The carbon attached to fluorine (C5) will show a large one-bond C-F coupling constant (¹J_CF). The carbons attached to chlorine (C1, C3) will also be distinct, as will the carbons attached to hydrogen (C2, C4, C6). |

| ¹⁹F NMR | A single signal is expected. The chemical shift for monofluorobenzene is approximately -113 ppm relative to CFCl₃, and a similar shift is expected here.[14] The signal will likely appear as a triplet of triplets due to coupling with the ortho (C4, C6) and meta (C2) protons. |

| IR Spectroscopy | Characteristic peaks for C-H stretching of aromatic rings (~3100-3000 cm⁻¹), C=C stretching in the aromatic ring (~1600-1450 cm⁻¹), strong C-F stretching (~1300-1100 cm⁻¹), and C-Cl stretching (~800-600 cm⁻¹).[15] |

| Mass Spectrometry | The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), with peaks at m/z 164 (M⁺), 166 (M+2)⁺, and 168 (M+4)⁺ in an approximate 9:6:1 ratio.[15] |

Safety and Handling

1,3-Dichloro-5-fluorobenzene is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. "Quality and Versatility: Understanding 1,3-Dichloro-5-fluorobenzene for Chemical Synthesis Needs." Available at: [Link]

- Vertex AI Search Result. "Exploring 1,3-Dichloro-5-Fluorobenzene: Properties and Applications." (Note: This is a synthesized result from the grounding tool and does not have a direct public URL).

-

PubChem. "1,3-Dichloro-5-fluorobenzene." National Center for Biotechnology Information. Available at: [Link]

-

Royal Society of Chemistry. "Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information." Available at: [Link]

-

NIST. "Benzene, 1,3-dichloro-5-fluoro-." NIST Chemistry WebBook. Available at: [Link]

-

Wikipedia. "Balz–Schiemann reaction." Available at: [Link]

-

"Fluorobenzene." Organic Syntheses, Coll. Vol. 2, p.295 (1943); Vol. 13, p.46 (1933). Available at: [Link]

- Google Patents. "A kind of preparation method of epoxiconazole." CN108164514A.

-

Patsnap. "Preparation method of epoxiconazole." Available at: [Link]

-

Justia Patents. "Process for the preparation of voriconazole." Available at: [Link]

-

Quick Company. "Process For Synthesis Of Voriconazole." Available at: [Link]

- Vertex AI Search Result. "Exploring 1,3-Dichloro-5-Fluorobenzene: Properties and Applications." (Note: This is a synthesized result from the grounding tool and does not have a direct public URL).

-

ResearchGate. "The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena." Available at: [Link]

-

University of Windsor. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Available at: [Link]

-

University of California, San Diego. "19F NMR Reference Standards." Available at: [Link]

-

ResearchGate. "Suzuki–Miyaura Reactions of Fluorohalobenzenes." Available at: [Link]

-

Total Synthesis. "Nucleophilic Aromatic Substitution Mechanism & Key Concepts." Available at: [Link]

Sources

- 1. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 1435-46-7: 1,3-Dichloro-5-fluorobenzene | CymitQuimica [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. 1,3-Dichloro-5-fluorobenzene | C6H3Cl2F | CID 137002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. vanderbilt.edu [vanderbilt.edu]

- 11. researchgate.net [researchgate.net]

- 12. Voriconazole | 137234-62-9 [chemicalbook.com]

- 13. CN108164514A - A kind of preparation method of epoxiconazole - Google Patents [patents.google.com]

- 14. colorado.edu [colorado.edu]

- 15. Benzene,1,3-dichloro-5-fluoro- [webbook.nist.gov]

An In-Depth Technical Guide to the Synthesis of 1,3-Dichloro-5-fluorobenzene

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 1,3-dichloro-5-fluorobenzene, a key intermediate in the pharmaceutical and agrochemical industries.[1] The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the prevalent synthetic strategies. The primary focus is on the Balz-Schiemann reaction, a reliable method for the introduction of fluorine to an aromatic ring, starting from 3,5-dichloroaniline. An alternative approach via nucleophilic aromatic substitution on 1,3,5-trichlorobenzene is also discussed. This guide emphasizes the underlying chemical principles, provides detailed experimental considerations, and includes characterization data to ensure scientific integrity and practical applicability.

Introduction: The Significance of 1,3-Dichloro-5-fluorobenzene

1,3-Dichloro-5-fluorobenzene (CAS No. 1435-46-7) is a halogenated aromatic compound of significant interest due to its utility as a versatile building block in the synthesis of complex organic molecules. Its structure, featuring two chlorine atoms and one fluorine atom on a benzene ring, provides multiple reactive sites for further functionalization. This trifunctional arrangement allows for regioselective transformations, making it a valuable precursor for the synthesis of a wide range of derivatives, particularly in the development of novel pharmaceuticals and agrochemicals. The physical and chemical properties of 1,3-dichloro-5-fluorobenzene are summarized in Table 1.

Table 1: Physical and Chemical Properties of 1,3-Dichloro-5-fluorobenzene

| Property | Value | Source |

| CAS Number | 1435-46-7 | |

| Molecular Formula | C₆H₃Cl₂F | |

| Molecular Weight | 164.99 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Density | 1.403 g/cm³ | |

| Boiling Point | 68 °C | |

| Flash Point | 54.8 °C |

Primary Synthetic Route: The Balz-Schiemann Reaction

The most established and widely employed method for the synthesis of 1,3-dichloro-5-fluorobenzene is the Balz-Schiemann reaction. This reaction facilitates the transformation of a primary aromatic amine into an aryl fluoride through the formation of a diazonium tetrafluoroborate intermediate.[2] In the context of this synthesis, the starting material is 3,5-dichloroaniline.

The overall transformation can be conceptually divided into two key stages:

-

Diazotization: The conversion of 3,5-dichloroaniline into the corresponding 3,5-dichlorobenzenediazonium tetrafluoroborate salt.

-

Thermal Decomposition: The subsequent thermal decomposition of the isolated diazonium salt to yield 1,3-dichloro-5-fluorobenzene.

Mechanistic Insights

The Balz-Schiemann reaction proceeds through a well-understood, stepwise mechanism. The initial diazotization involves the reaction of the primary amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is then precipitated by the addition of tetrafluoroboric acid. The thermal decomposition of the diazonium tetrafluoroborate is believed to proceed via the formation of an aryl cation, which is then trapped by the fluoride ion from the tetrafluoroborate counterion.

Figure 2: Conceptual diagram of the nucleophilic aromatic substitution (SNAᵣ) mechanism for the synthesis of 1,3-dichloro-5-fluorobenzene.

Experimental Considerations

The successful implementation of this reaction is contingent on several factors:

-

Fluoride Source: Anhydrous potassium fluoride is a common choice. The reactivity can be enhanced by using spray-dried KF or by the addition of a phase-transfer catalyst.

-

Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane are typically used to achieve the necessary reaction temperatures and to solubilize the fluoride salt.

-

Temperature: Elevated temperatures are generally required to drive the reaction to completion.

-

Selectivity: A key challenge in this approach is achieving selective monofluorination. Over-fluorination to produce di- and trifluorinated products is a potential side reaction that needs to be controlled through careful optimization of reaction conditions.

Characterization of 1,3-Dichloro-5-fluorobenzene

The identity and purity of the synthesized 1,3-dichloro-5-fluorobenzene should be confirmed using standard analytical techniques.

Table 3: Spectroscopic Data for 1,3-Dichloro-5-fluorobenzene

| Technique | Expected Data |

| ¹H NMR | A multiplet in the aromatic region. |

| ¹³C NMR | Characteristic signals for the aromatic carbons, with splitting patterns due to C-F coupling. |

| ¹⁹F NMR | A single resonance, likely a triplet of triplets due to coupling with the aromatic protons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for two chlorine atoms. |

Safety Considerations

Both synthetic routes described in this guide involve hazardous materials and reactions.

-

Diazonium Salts: Solid diazonium salts are potentially explosive and should be handled with extreme caution, especially when dry. [3]* Acids and Solvents: Concentrated acids, such as hydrochloric and tetrafluoroboric acid, are corrosive. Organic solvents are flammable and may be toxic.

-

High Temperatures and Pressures: The fluorination of 1,3,5-trichlorobenzene may require high temperatures and pressures, necessitating the use of appropriate pressure-rated equipment.

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Conclusion

The synthesis of 1,3-dichloro-5-fluorobenzene is a critical process for the production of valuable intermediates in the pharmaceutical and agrochemical sectors. The Balz-Schiemann reaction of 3,5-dichloroaniline represents the most robust and well-established method, offering a reliable pathway to the target molecule. While the nucleophilic aromatic substitution of 1,3,5-trichlorobenzene presents a viable alternative, it requires careful control to achieve the desired selectivity. This guide provides the foundational knowledge and practical considerations necessary for the successful synthesis and characterization of 1,3-dichloro-5-fluorobenzene, empowering researchers to advance their work in the development of novel chemical entities.

References

-

"Fluorobenzene". Organic Syntheses Procedure. Available at: [Link]

-

"1,3-Dichloro-5-fluorobenzene | C6H3Cl2F | CID 137002". PubChem. Available at: [Link]

-

"Balz–Schiemann reaction". Wikipedia. Available at: [Link]

-

"Balz-Schiemann Reaction: Mechanism, Formula & Uses". Allen Overseas. Available at: [Link]

-

"Balz-Schiemann Reaction". Organic Chemistry Portal. Available at: [Link]

-

"Quality and Versatility: Understanding 1,3-Dichloro-5-fluorobenzene for Chemical Synthesis Needs". Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

-

"Exploring 1,3-Dichloro-5-Fluorobenzene: Properties and Applications". Medium. Available at: [Link]

Sources

The Solubility of 1,3-Dichloro-5-fluorobenzene in Organic Solvents: A Technical Guide for Researchers

This guide provides a comprehensive technical overview of the solubility characteristics of 1,3-dichloro-5-fluorobenzene (CAS No. 1435-46-7), a critical intermediate in the pharmaceutical and agrochemical industries.[1] Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document synthesizes theoretical principles with practical experimental guidance to serve as an essential resource for researchers, chemists, and drug development professionals.

Physicochemical Profile of 1,3-Dichloro-5-fluorobenzene

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility. 1,3-Dichloro-5-fluorobenzene is a halogenated aromatic compound with a molecular structure that dictates its interactions with solvents.

The molecule's key properties are summarized below:

| Property | Value | Source(s) |

| CAS Number | 1435-46-7 | [2][3] |

| Molecular Formula | C₆H₃Cl₂F | [2][3] |

| Molecular Weight | 164.99 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | approx. 160-162 °C (at 760 mmHg) | [1][3] |

| Density | approx. 1.40 g/cm³ | |

| XLogP3 (Hydrophobicity) | 3.7 | [2][3] |

| Topological Polar Surface Area | 0 Ų | [2] |

The high XLogP3 value and zero topological polar surface area indicate that 1,3-dichloro-5-fluorobenzene is a non-polar, hydrophobic molecule.[2][3] The symmetrical arrangement of the two chlorine atoms at the 1 and 3 positions, with the fluorine atom at the 5 position, results in a molecule with a low overall dipole moment. While the individual carbon-halogen bonds are polar, their vector sum is small. This low polarity is the primary determinant of its solubility behavior.

Caption: Molecular structure of 1,3-dichloro-5-fluorobenzene.

Theoretical Framework for Solubility

The fundamental principle governing solubility is "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For 1,3-dichloro-5-fluorobenzene, which is non-polar, the dominant intermolecular forces are London dispersion forces. Therefore, it will be most soluble in solvents that also primarily exhibit dispersion forces.

Hansen Solubility Parameters (HSP) offer a more quantitative approach. HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Consequently, optimal solvents will be those with similar characteristics: high δD and low δP and δH. This includes aromatic hydrocarbons, alkanes, and chlorinated solvents. Polar solvents, especially those with strong hydrogen bonding networks like water and lower alcohols, are expected to be poor solvents for this compound.

Expected Solubility Profile in Common Organic Solvents

While experimental data for 1,3-dichloro-5-fluorobenzene is scarce, we can reliably predict its solubility based on data from the structurally analogous compound 1,3,5-trichlorobenzene . A study by Zhang et al. provides high-quality quantitative solubility data for this analog in a range of solvents.[4] This data, presented as mole fraction (x) at 298.15 K (25 °C), serves as an excellent proxy.

The following table summarizes the expected solubility, categorized by solvent class.

| Solvent Class | Solvent | Analog Solubility (x) at 25°C for 1,3,5-Trichlorobenzene[4] | Predicted Solubility for 1,3-Dichloro-5-fluorobenzene | Rationale for Prediction |

| Aromatic Hydrocarbon | Toluene | 0.407 | High | "Like dissolves like." Both solute and solvent are non-polar, aromatic, and rely on dispersion forces. |

| Aliphatic Hydrocarbon | Cyclohexane | 0.228 | High | Non-polar solvent, good match for the solute's low polarity. |

| Halogenated Solvent | Dichloromethane | Not available | High | Similar polarity and reliance on dispersion forces. |

| Ketone | Acetone | 0.147 | Moderate to High | Moderately polar solvent, but can effectively solvate the non-polar solute.[5] |

| Ester | Ethyl Acetate | 0.177 | Moderate | Intermediate polarity; less effective than non-polar solvents but still a capable solvent. |

| Ethers | Diethyl Ether | Not available | Moderate to High | Low polarity makes it a good solvent for non-polar compounds.[5] |

| Alcohols (Short Chain) | n-Butanol | 0.147 | Low to Moderate | The alkyl chain improves miscibility compared to smaller alcohols. |

| Isobutyl Alcohol | 0.124 | Low to Moderate | Similar to n-butanol. | |

| n-Propanol | 0.106 | Low | Increasing polarity and hydrogen bonding of the solvent reduces solubility. | |

| Isopropyl Alcohol | 0.090 | Low | The least effective alcohol in the series for dissolving the non-polar analog. | |

| Ethanol | Not available | Very Low | Strong hydrogen bonding network makes it a poor solvent for hydrophobic compounds.[5] | |

| Polar Aprotic | DMSO / DMF | Not available | Low | Highly polar solvents are generally incompatible with non-polar solutes. |

| Aqueous | Water | Insoluble | Very Low / Insoluble | Highly polar, strong hydrogen bonding network. Insoluble as per general observations.[6][7] |

Experimental Determination of Thermodynamic Solubility

For definitive quantitative data, the equilibrium shake-flask method is the gold standard.[8] The following protocol outlines the necessary steps.

Workflow for Solubility Determination

Caption: Experimental workflow for the shake-flask solubility determination method.

Protocol: Shake-Flask Method with UV-Vis Quantification

Objective: To determine the thermodynamic solubility of 1,3-dichloro-5-fluorobenzene in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials:

-

1,3-dichloro-5-fluorobenzene (≥99% purity)

-

Solvent of interest (HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm PTFE syringe filters

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1,3-dichloro-5-fluorobenzene to a vial. An amount that is visibly in excess after equilibration is required (e.g., 100 µL in 5 mL of solvent).

-

Add a precise volume of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare at least three replicate vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C).

-

Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[9]

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand undisturbed at the set temperature for several hours to allow undissolved material to settle.

-

To ensure complete removal of undissolved microdroplets, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. Crucially, do not disturb the undissolved layer.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This removes any remaining particulate matter.

-

-

Preparation of Calibration Curve:

-

Prepare a stock solution of 1,3-dichloro-5-fluorobenzene of a known high concentration in the solvent.

-

Perform a series of serial dilutions to create at least five standard solutions of known concentrations that bracket the expected solubility.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for 1,3-dichloro-5-fluorobenzene.[10]

-

Plot a graph of Absorbance vs. Concentration. The result should be a linear plot that adheres to the Beer-Lambert law.

-

-

Sample Analysis & Calculation:

-

Precisely dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

Use the calibration curve equation to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.

-

The final solubility is reported as the average of the replicate measurements, typically in mg/mL or mol/L.

-

Conclusion

1,3-Dichloro-5-fluorobenzene is a non-polar, hydrophobic compound with limited aqueous solubility but good to high solubility in non-polar organic solvents such as aromatic hydrocarbons, alkanes, and ethers. Its solubility decreases in more polar solvents, particularly those with hydrogen-bonding capabilities like alcohols. For precise quantification, the shake-flask method coupled with UV-Vis or HPLC analysis is the recommended approach. The data and protocols presented in this guide provide a robust framework for scientists to effectively utilize 1,3-dichloro-5-fluorobenzene in their research and development endeavors.

References

-

ATSDR. (n.d.). Medical Management Guidelines for 1,3-Dichlorobenzene. Toxic Substance Portal. Retrieved from Agency for Toxic Substances and Disease Registry.[11]

-

Zhang, C., Wang, Z., & Li, R. (2018). Solubility and Dissolution Thermodynamics for 1,3,5-Trichlorobenzene in Organic Solvents. Journal of Chemical & Engineering Data, 63(7), 2534-2541.[4]

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.[8]

-

EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines OPPTS.[9]

-

Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science.[12]

-

UV-Vis Spectroscopy | Solubility of Things. (n.d.). Retrieved from Solubility of Things.[10]

-

1,3-Dichlorobenzene 98%. (n.d.). Sigma-Aldrich.

-

3,5-Dichlorotoluene. (n.d.). Wikipedia.[13]

-

CN114988982A - Method for isomerizing and synthesizing 3,5-dichlorotoluene. (n.d.). Google Patents.[6]

-

1,3-Dichloro-5-fluorobenzene. (n.d.). PubChem.[2]

-

1,3-Dichloro-5-fluorobenzene Formula. (n.d.). Echemi.[3]

-

1,3-Dichloro-5-fluorobenzene. (n.d.). Chem-Impex.[1]

-

Quality and Versatility: Understanding 1,3-Dichloro-5-fluorobenzene for Chemical Synthesis Needs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

Reinartz, F., et al. (2002). Geometries of chlorobenzene and fluorobenzene calculated at the MP2/cc-pVTZ level of theory. The Journal of Chemical Physics, 117(5), 2245-2250.[14]

-

3 5-DICHLOROTOLUENE 25186-47-4 wiki. (n.d.). Chemical Synthesis.[7]

-

1,3-Dichlorobenzene. (n.d.). Solubility of Things.[5]

-

1,3,5-Trichlorobenzene. (n.d.). PubChem.[15]

-

Fact sheet: 1,3-dichlorobenzene. (n.d.). Government of Canada.[16]

-

1,3-Dichlorobenzene. (n.d.). ChemicalBook.[17]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1,3-Dichloro-5-fluorobenzene | C6H3Cl2F | CID 137002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. CN114988982A - Method for isomerizing and synthesizing 3, 5-dichlorotoluene - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. 1,3,5-Trichlorobenzene CAS#: 108-70-3 [m.chemicalbook.com]

- 9. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 10. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 11. 1,3 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 12. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 13. Dichlorotoluene - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. 1,3,5-Trichlorobenzene | C6H3Cl3 | CID 7950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Fact sheet: 1,3-dichlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 17. 1,3-Dichlorobenzene CAS#: 541-73-1 [m.chemicalbook.com]

electrophilic aromatic substitution on 1,3-dichloro-5-fluorobenzene

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 1,3-Dichloro-5-fluorobenzene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on 1,3-dichloro-5-fluorobenzene. This substrate, a crucial building block in pharmaceutical and fine chemical synthesis, presents a unique case study in regioselectivity due to the competing electronic effects of its halogen substituents.[1] We will dissect the underlying principles governing the reactivity and orientation of substitution, offering both mechanistic insights and practical, field-tested protocols for key transformations. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate.

Introduction: The Electronic Landscape of 1,3-Dichloro-5-fluorobenzene

1,3-Dichloro-5-fluorobenzene is a polyhalogenated aromatic compound whose reactivity in electrophilic aromatic substitution is governed by the complex interplay of inductive and resonance effects of its substituents. Understanding these competing forces is paramount to predicting and controlling reaction outcomes.

All halogen substituents exhibit a dual electronic nature:

-

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond framework.[2] This effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene.[3][4] Fluorine is the most electronegative halogen, exerting the strongest -I effect, followed by chlorine.[5]

-

Resonance Effect (+M): Halogens possess lone pairs of electrons that can be donated into the aromatic pi-system through resonance.[6][7] This effect increases electron density at the ortho and para positions and stabilizes the carbocation intermediate (the sigma complex or arenium ion) formed during electrophilic attack at these sites.[8]

The key distinction among halogens lies in the relative dominance of these two effects. For all halogens, the deactivating -I effect outweighs the activating +M effect, rendering them net deactivators. However, the +M effect is still strong enough to direct incoming electrophiles to the ortho and para positions.[4][9]

In 1,3-dichloro-5-fluorobenzene, we must consider the specific contributions of both fluorine and chlorine. Fluorine's 2p orbitals have a size and energy that match well with the carbon 2p orbitals of the benzene ring, leading to effective orbital overlap and a relatively strong +M effect.[10] In contrast, the 3p orbitals of chlorine overlap less effectively with the carbon 2p orbitals, resulting in a weaker +M effect.[10][11] Therefore, the fluorine atom, despite its stronger -I effect, is the most powerful ortho-, para-directing group on the ring.

The cumulative effect of three deactivating halogen groups makes 1,3-dichloro-5-fluorobenzene a significantly electron-deficient and unreactive substrate, requiring forcing conditions for most electrophilic substitutions.

Regioselectivity: Predicting the Site of Electrophilic Attack

The substitution pattern on 1,3-dichloro-5-fluorobenzene is a consensus of the directing effects of the three substituents. Let's analyze the available positions:

-

Position 2 (and 6): This position is ortho to the fluorine and ortho to one chlorine and para to the other.

-

Position 4: This position is para to the fluorine and ortho to two chlorine atoms.

All three halogens direct ortho and para. The fluorine atom strongly directs to positions 2, 4, and 6. The chlorine at C1 directs to positions 2 and 6. The chlorine at C3 directs to positions 2 and 4.

-

Primary Site of Attack (C2/C6): Position 2 (and its symmetrical equivalent, C6) is additively activated by all three substituents via resonance stabilization of the corresponding sigma complex. Attack at this position is directed ortho by fluorine, ortho by C1-Cl, and para by C3-Cl.

-

Secondary/Disfavored Site (C4): Position 4 is sterically hindered, being situated between two chlorine atoms. Furthermore, while it is para to the strongly directing fluorine, the sigma complex for attack at C4 would place positive charge adjacent to both electron-withdrawing chlorine atoms, which is destabilizing.

Therefore, electrophilic substitution on 1,3-dichloro-5-fluorobenzene is predicted to occur predominantly at the C2 position .

Caption: Figure 2. General workflow for the nitration of the substrate.

Experimental Protocol: Nitration

-

Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 3.0 eq.) to 0°C in an ice bath.

-

Nitrating Mixture: Slowly add concentrated nitric acid (HNO₃, 1.2 eq.) to the cooled sulfuric acid while maintaining the temperature below 10°C. This step is crucial for the pre-formation of the nitronium ion electrophile. [12][13]3. Substrate Addition: To the prepared nitrating mixture, add 1,3-dichloro-5-fluorobenzene (1.0 eq.) dropwise, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 30 minutes. Then, slowly warm the reaction to 50-60°C and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it carefully over crushed ice with vigorous stirring.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude 1,3-dichloro-2-fluoro-6-nitrobenzene by column chromatography on silica gel or recrystallization.

Halogenation (Bromination)

Aromatic halogenation requires a Lewis acid catalyst to polarize the halogen molecule (e.g., Br₂), creating a potent electrophile capable of reacting with the deactivated ring. [14][15] Experimental Protocol: Bromination

-

Setup: To a solution of 1,3-dichloro-5-fluorobenzene (1.0 eq.) in a suitable solvent (e.g., dichloromethane or neat), add iron(III) bromide (FeBr₃, 0.1 eq.) or iron filings. The flask should be protected from moisture.

-

Reagent Addition: Add liquid bromine (Br₂, 1.1 eq.) dropwise at room temperature. The reaction is often accompanied by the evolution of HBr gas, which should be directed to a scrubber.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) for 6-12 hours, monitoring by GC/MS.

-

Workup: Cool the reaction and quench by slowly adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine.

-

Extraction and Purification: Extract the product with an organic solvent, wash with water and brine, dry, and concentrate. The resulting 2-bromo-1,5-dichloro-3-fluorobenzene can be purified by distillation or chromatography. [16]

Friedel-Crafts Reactions: A Note on Limitations

The Friedel-Crafts alkylation and acylation are powerful methods for forming C-C bonds on aromatic rings. [17]However, these reactions have a significant limitation: they generally fail on aromatic rings substituted with strongly deactivating groups, such as multiple halogens or nitro groups. [18]The electron-deficient nature of 1,3-dichloro-5-fluorobenzene makes the ring insufficiently nucleophilic to attack the carbocation (in alkylation) or acylium ion (in acylation) intermediates under standard conditions.

-

Causality of Failure: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction will complex with the lone pairs on the halogen substituents, further deactivating the ring and inhibiting the reaction. [17][19]* Alternative Strategies: For professionals in drug development, attaching alkyl or acyl groups to this scaffold typically requires alternative synthetic routes, such as cross-coupling reactions (e.g., Suzuki, Stille) using a pre-functionalized (e.g., boronic acid or stannane derivative) version of the halogenated ring.

While some Friedel-Crafts acylations on moderately deactivated substrates like fluorobenzene have been achieved using highly reactive catalysts like triflic acid, success with a tri-halogenated substrate is not guaranteed and would require significant process optimization. [20]

Mechanistic Deep Dive: The Sigma Complex

The regioselectivity of these reactions is ultimately determined by the stability of the cationic intermediate formed after the initial electrophilic attack. Attack at the C2 position yields a sigma complex where the positive charge can be delocalized across the ring and, crucially, onto the adjacent halogen substituents.

Caption: Figure 3. Resonance stabilization of the intermediate. (Note: Placeholder images used for complex chemical structures).

The resonance contributor where the positive charge is adjacent to the fluorine atom is particularly stabilizing. The fluorine can donate a lone pair to form a fourth resonance structure, where all atoms (except hydrogen) have a full octet. This stabilization is more significant than any provided by the chlorine atoms due to better orbital overlap. [6][10]This additional stability lowers the activation energy for attack at the C2 position, making it the kinetically favored pathway.

Summary and Outlook

Electrophilic aromatic substitution on 1,3-dichloro-5-fluorobenzene is a challenging yet predictable transformation governed by fundamental principles of physical organic chemistry.

| Summary of Key Points | |

| Reactivity | Heavily deactivated due to the cumulative -I effect of three halogens. Requires forcing reaction conditions. |

| Directing Effects | All substituents are ortho-, para-directors. The fluorine atom's +M effect is the dominant directing influence. |

| Regioselectivity | Substitution occurs predominantly at the C2 position , which is electronically favored by all three substituents. |

| Applicable Reactions | Nitration and Halogenation are feasible with appropriate protocols. |

| Limitations | Standard Friedel-Crafts alkylation and acylation are generally not successful due to severe ring deactivation. |

For synthetic chemists, a thorough understanding of these electronic factors is essential for designing successful reaction sequences and avoiding undesirable side products. The protocols and mechanistic rationale provided herein serve as a robust foundation for the effective utilization of 1,3-dichloro-5-fluorobenzene in the synthesis of complex molecular targets.

References

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]

-

JoVE. (2023). ortho–para-Directing Deactivators: Halogens. Retrieved from [Link]

-

Ashenhurst, J. (2018). Why are halogens ortho-, para- directors?. Master Organic Chemistry. Retrieved from [Link]

-

ChemHelp ASAP. (2020). halogens as directing groups. YouTube. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality and Versatility: Understanding 1,3-Dichloro-5-fluorobenzene for Chemical Synthesis Needs. Retrieved from [Link]

-

Quora. (2018). What is the reactivity of halogen on benzene towards an electrophilic substitution reaction?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

-

Quora. (2017). Does fluorine or chlorine have more of a resonance effect?. Retrieved from [Link]

-

CSB/SJU. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

-

ResearchGate. (n.d.). Grids to Illustrate Induction and Resonance Effects: Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Save My Exams. (2025). Directing Effects. Retrieved from [Link]

-

Reddit. (2021). Why does Fluorine have a more inductive force than Chlorine?. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch12 : Electrophilic Aromatic Substitution. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 1,3-Dichloro-5-Fluorobenzene: Properties and Applications. Retrieved from [Link]

-

Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

-

SlidePlayer. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved from [Link]

-

DeRuiter, J. (n.d.). Resonance and Induction Tutorial. Retrieved from [Link]

-

ResearchGate. (2025). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Retrieved from [Link]

- Google Patents. (2019). PROCESS FOR FRIEDEL-CRAFTS REACTION, AND CATALYST THEREFORE.

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dichloro-5-fluorobenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Aromatic Halogenation Mechanism. YouTube. Retrieved from [Link]

-

Professor Dave Explains. (2015). Friedel-Crafts Alkylation. YouTube. Retrieved from [Link]

-

ResearchGate. (2025). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

- Google Patents. (2012). Methods for the nitration of aromatic compounds.

-

National Institutes of Health. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]

- Google Patents. (2020). Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

- Google Patents. (n.d.). Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.

-

Chemguide. (n.d.). Halogenation of Benzene and Methylbenzene. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. webhome.auburn.edu [webhome.auburn.edu]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. reddit.com [reddit.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Video: ortho–para-Directing Deactivators: Halogens [jove.com]

- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. quora.com [quora.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. chemguide.co.uk [chemguide.co.uk]